Halonal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

106602-54-4 |

|---|---|

Molecular Formula |

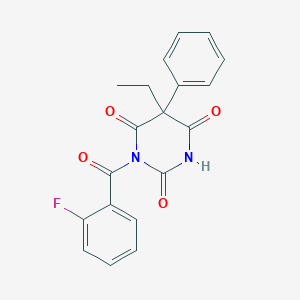

C19H15FN2O4 |

Molecular Weight |

354.3 g/mol |

IUPAC Name |

5-ethyl-1-(2-fluorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C19H15FN2O4/c1-2-19(12-8-4-3-5-9-12)16(24)21-18(26)22(17(19)25)15(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,24,26) |

InChI Key |

XRWBYGPMIPXHBK-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |

Synonyms |

halonal |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Halonal

Established Synthetic Pathways for Halonal

While specific, detailed synthetic pathways for this compound (5-ethyl-1-(2-fluorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione) are not extensively documented in publicly available general chemical literature, its structural classification as a pyrimidine-2,4,6-trione derivative (a barbiturate (B1230296) analogue) allows for an understanding of general synthetic methodologies applicable to such heterocyclic systems. The core pyrimidine-2,4,6-trione scaffold is typically formed through cyclocondensation reactions.

Multi-Step Synthesis Strategies and Optimization

The synthesis of pyrimidine-2,4,6-triones, such as barbiturates, commonly involves the reaction of a substituted malonic acid derivative with urea (B33335) or a urea derivative. This general approach, often referred to as the "principal pyrimidine (B1678525) synthesis," utilizes 1,3-dicarbonyl compounds as biselectrophiles that react with NCN binucleophiles researchgate.net.

For a compound like this compound, with its specific substituents (ethyl and phenyl at C5, and a 2-fluorobenzoyl group at N1), a multi-step strategy would likely be employed:

Formation of the 5,5-disubstituted malonic ester: This step would involve the alkylation of a malonic ester to introduce the ethyl and phenyl groups at the α-carbon. For instance, diethyl phenyl ethyl malonate is a key intermediate in the synthesis of phenobarbital (B1680315), which shares the 5-ethyl-5-phenyl substitution pattern scribd.comgoogle.com.

Condensation with a urea derivative: The 5,5-disubstituted malonic ester would then react with a urea derivative to form the pyrimidinetrione ring. This condensation is often carried out under basic conditions, such as in the presence of sodium methoxide (B1231860) in methanol (B129727) google.com.

N-acylation: The introduction of the 2-fluorobenzoyl group at the N1 position would likely occur through an N-acylation reaction. This step would require a suitable benzoylating agent, such as 2-fluorobenzoyl chloride, reacting with the nitrogen atom of the pyrimidinetrione ring, possibly after selective deprotonation.

Optimization of these steps would focus on maximizing yield, minimizing side reactions, and ensuring the purity of intermediates and the final product. Parameters such as temperature, solvent, reaction time, and catalyst choice are crucial for efficient synthesis.

Stereoselective and Asymmetric Synthesis Approaches for this compound Enantiomers

This compound possesses a chiral center at the C5 position due to the presence of two different substituents (ethyl and phenyl) on that carbon. The existence of enantiomers for this compound has been noted, with research including "in vivo evaluation, chemometric and molecular docking studies of enantiomers" cymitquimica.com.

The synthesis of enantiomerically pure pyrimidinetrione derivatives typically involves stereoselective or asymmetric synthesis approaches. While specific methods for this compound's enantiomers are not detailed in the available literature, general strategies for achieving stereoselectivity in similar compounds include:

Chiral Auxiliaries: Attaching a chiral auxiliary to a reactant, performing the reaction, and then cleaving the auxiliary to obtain the desired enantiomer.

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., organocatalysts, transition metal complexes with chiral ligands) to direct the formation of one enantiomer over the other during key bond-forming steps.

Chiral Pool Synthesis: Starting from readily available enantiomerically pure natural products or synthetic chiral building blocks that already contain the desired stereochemistry.

Resolution of Racemates: Synthesizing the racemic mixture of this compound and then separating the enantiomers using classical resolution techniques (e.g., formation of diastereomeric salts with a chiral acid or base, or chromatographic separation on chiral stationary phases).

The development of such approaches is critical for compounds like this compound, where different enantiomers may exhibit distinct biological activities or pharmacokinetic profiles.

Development of Novel Synthetic Routes to this compound and its Analogues

The pursuit of novel synthetic routes aims to address limitations of established methods, such as efficiency, cost, and environmental impact.

Catalyst Development and Mechanistic Insights in this compound Synthesis

Catalyst development plays a pivotal role in modern organic synthesis, enabling faster reactions, higher selectivities, and milder conditions. For the synthesis of complex pyrimidinetriones like this compound, potential areas for catalyst development could include:

Improved Condensation Catalysts: Designing more efficient acid or base catalysts for the cyclocondensation step, potentially leading to higher yields and reduced by-products.

Selective N-Acylation Catalysts: Developing catalysts that promote the regioselective acylation of the nitrogen atom at position 1 with the 2-fluorobenzoyl group, especially if other nitrogen atoms are present or if competitive reactions are an issue.

Asymmetric Catalysts: As mentioned in Section 2.1.2, the development of new chiral catalysts for stereoselective synthesis would be crucial for producing specific this compound enantiomers. Mechanistic insights gained through computational studies (e.g., Density Functional Theory, DFT) can guide the design of such catalysts by elucidating transition states and reaction pathways researchgate.net.

Derivatization Strategies for Structural Modification of this compound

Derivatization strategies aim to modify the basic this compound structure to explore new biological activities, improve pharmacokinetic properties, or create probes for biological studies. The pyrimidinetrione core offers several potential points for modification:

N-Substitution (N3): While N1 is substituted with the 2-fluorobenzoyl group, the nitrogen at position 3 (N3) could be a site for further derivatization. Alkylation or acylation at N3 could introduce various functional groups, altering lipophilicity, hydrogen bonding capabilities, and steric hindrance.

C5-Substitution: The C5 position, already bearing ethyl and phenyl groups, could be a target for further modification, possibly through reactions that replace or modify these existing groups, or introduce additional functionalities if feasible. For example, many barbituric acid derivatives have diverse substitutions at C5 to modulate their activity researchgate.net.

Modification of the 2-Fluorobenzoyl Moiety: The 2-fluorobenzoyl group itself presents opportunities for modification. Altering the fluorine substitution pattern, introducing other substituents on the phenyl ring, or replacing the benzoyl group with other acyl moieties could lead to analogues with altered receptor binding or metabolic stability.

Hydroxyl Group Introduction: If the pyrimidinetrione ring were to undergo tautomerization to a form with enolizable hydroxyl groups, these could serve as sites for etherification or esterification.

These derivatization efforts would typically involve standard organic reactions such as alkylation, acylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or click chemistry, depending on the desired modification and the functional groups present. The goal is to systematically explore the structure-activity relationship (SAR) of this compound and its analogues.

Functional Group Interconversions and Strategic Modifications

This compound's structure presents several functional groups that can undergo interconversions and strategic modifications, allowing for the synthesis of diverse derivatives. These transformations are fundamental in organic chemistry and are typically employed to alter a compound's reactivity, solubility, or biological activity scribd.comsolubilityofthings.comslideshare.net.

Carbonyl Groups: The three carbonyl groups within the 1,3-diazinane-2,4,6-trione core are key sites for modification. They can be subjected to reduction reactions using various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield corresponding hydroxyl groups smolecule.comscribd.comimperial.ac.uk. This reduction can alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-H Bonds: Depending on the specific synthetic route and the final form of this compound, there might be N-H bonds present in the pyrimidinetrione ring. These sites are amenable to alkylation or acylation reactions, allowing for the introduction of various alkyl chains or acyl groups through reactions with alkyl halides or acid chlorides/anhydrides, respectively solubilityofthings.com.

Aromatic Rings: The phenyl and 2-fluorophenyl rings are susceptible to electrophilic aromatic substitution reactions. These reactions can introduce new functional groups, such as nitro, halogen, or sulfonyl groups, at specific positions on the aromatic rings, provided the existing substituents' directing effects are considered solubilityofthings.com. The carbon-fluorine bond in the 2-fluorobenzoyl group is generally robust, but advanced synthetic methods might explore its modification or defluorination under specific conditions.

Ethyl Group: The ethyl substituent at position 5 offers opportunities for modification. The terminal methyl group or the methylene (B1212753) group adjacent to the ring could potentially undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids slideshare.netimperial.ac.uk. Additionally, halogenation of the ethyl group could introduce reactive sites for further transformations.

Synthesis of this compound Conjugates and Chemical Probes

The development of chemical conjugates and probes based on this compound would leverage its inherent structure and known biological activities. Chemical probes are essential tools in chemical biology, typically comprising a ligand (this compound in this case), a reporter group (e.g., fluorophore, biotin (B1667282) tag), and often a reactive group (warhead) for covalent interaction with a target nih.govcuny.edufrontiersin.orgmdpi.com.

Strategic attachment points for developing this compound conjugates and chemical probes include:

Modification of the 2-Fluorobenzoyl Moiety: While the 2-fluorobenzoyl group is an integral part of this compound, chemical modifications to this aromatic ring, such as introducing a linker via aromatic substitution or replacing the fluorine with a different functional group, could serve as attachment points for reporter tags or reactive warheads.

Functionalization of the Phenyl Ring: Similar to the fluorophenyl group, the unsubstituted phenyl ring at position 5 could be functionalized through various aromatic reactions. Introducing a hydroxyl, amino, or halogen group on this ring could provide a handle for subsequent conjugation reactions, such as amide bond formation, etherification, or cross-coupling reactions solubilityofthings.com.

Derivatization of the Ethyl Group: The ethyl group offers a less sterically hindered site for modification. Oxidation of the terminal methyl or the internal methylene group could yield alcohol or carboxylic acid functionalities, which can then be used to attach linkers for conjugation via ester, amide, or carbamate (B1207046) linkages slideshare.netimperial.ac.uk.

Linker Chemistry and Bioorthogonal Reactions: The attachment of reporter groups or reactive warheads to this compound would typically involve a linker. Various types of linkers, including alkyl chains or polyethylene (B3416737) glycol (PEG) linkers, can be employed to optimize the solubility, bioavailability, and spatial orientation of the probe frontiersin.orgmdpi.com. Bioorthogonal reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), are highly valuable for the efficient and selective conjugation of this compound to various tags in complex biological environments nih.gov.

Given this compound's reported anticonvulsant activity and its ability to induce monooxygenase systems, it could serve as a scaffold for designing activity-based probes (ABPs) or affinity-based probes (AfBPs) to investigate its molecular targets and mechanisms of action cuny.edufrontiersin.orgmdpi.com. Such probes would enable researchers to identify and characterize proteins that interact with this compound in biological systems.

Reactivity and Mechanistic Chemistry of Halonal

Fundamental Reaction Mechanisms of Halonal

The chemical behavior of this compound, like other organic compounds, is governed by fundamental reaction mechanisms that dictate how its bonds are formed and broken.

Electrophilic and Nucleophilic Reaction Pathways

This compound, as a halogenated compound, is expected to participate significantly in both electrophilic and nucleophilic reactions, particularly substitution and addition reactions.

Nucleophilic Substitution (SN1 and SN2): Nucleophilic substitution reactions are fundamental transformations where a nucleophile replaces a leaving group, typically a halogen in the case of this compound. These reactions can proceed via two main mechanisms: SN1 (unimolecular) and SN2 (bimolecular). solubilityofthings.com

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously with the departure of the halogen leaving group. solubilityofthings.comlibretexts.org This leads to an inversion of configuration at the reacting carbon center. solubilityofthings.comlibretexts.orgibalchemy.com Primary and some secondary this compound derivatives are favored for SN2 reactions due to less steric hindrance. solubilityofthings.comibalchemy.com The rate of SN2 reactions depends on the concentration of both the substrate (this compound) and the nucleophile. ibalchemy.comyoutube.com

Illustrative Example: Reaction of a primary this compound with a strong nucleophile like hydroxide (B78521) (OH⁻) or cyanide (CN⁻) can exemplify SN2. ibalchemy.comfishersci.befishersci.canih.govnih.gov

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. solubilityofthings.comorganic-chemistry.org The first step, the dissociation of the leaving group to form the carbocation, is typically the rate-determining step. youtube.com Tertiary this compound derivatives are favored for SN1 reactions because tertiary carbocations are more stable. solubilityofthings.comibalchemy.comyoutube.com Since the carbocation intermediate is planar, nucleophilic attack can occur from either face, leading to racemization if the reacting carbon is chiral. organic-chemistry.org SN1 reactions are generally favored by polar protic solvents. youtube.comorganic-chemistry.org

Electrophilic Reactions: If this compound contains electron-rich centers, such as double bonds or aromatic rings, it can undergo electrophilic addition or substitution reactions. byjus.comsolubilityofthings.comlibretexts.org

Electrophilic Addition: In unsaturated this compound derivatives (e.g., those containing C=C double bonds), electrophiles can add across the multiple bond. solubilityofthings.com This typically involves the initial attack of an electrophile on the π-bond, forming a carbocation intermediate, followed by the attack of a nucleophile. solubilityofthings.com

Electrophilic Aromatic Substitution (EAS): If this compound possesses an aromatic ring, electrophiles can substitute a hydrogen atom on the ring. byjus.comgeeksforgeeks.org This mechanism involves the generation of an electrophile, its attack on the aromatic ring to form a sigma complex (arenium ion), and subsequent removal of a proton to restore aromaticity. byjus.com

Radical and Photochemical Transformations

This compound can also participate in reactions involving radical intermediates, often initiated by light (photochemical) or heat. rutgers.edufiveable.me

Radical Reactions: These reactions involve species with unpaired electrons (radicals) and typically proceed via a chain mechanism comprising three phases: initiation, propagation, and termination. rutgers.edufiveable.melumenlearning.comlibretexts.org

Initiation: Radicals are generated, often through homolytic cleavage of a weak bond (e.g., C-X bond in this compound, where X is a halogen) induced by heat or light. rutgers.edufiveable.melumenlearning.comlibretexts.orgopenstax.org

Propagation: Radicals react with stable molecules to form new radicals, continuing the chain. rutgers.edufiveable.melumenlearning.comlibretexts.org This can involve hydrogen abstraction or addition to double bonds. lumenlearning.com

Termination: Two radicals combine to form a stable, non-radical molecule, breaking the chain. fiveable.melibretexts.org

Photochemical Transformations: Light absorption by this compound can lead to electronic excitation, generating reactive excited states that can undergo unique transformations not accessible by thermal methods. irispublishers.comacs.orgbeilstein-journals.orgfrontiersin.org This can include homolytic bond cleavages, leading to radical formation, or other rearrangements. rutgers.eduirispublishers.com The efficiency of these processes is quantified by the quantum yield. irispublishers.com

Structure-Reactivity Relationships in this compound and its Derivatives

The chemical reactivity of this compound and its derivatives is intimately linked to their molecular structure. Understanding these relationships is crucial for predicting and controlling their chemical behavior.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish mathematical models that correlate the chemical reactivity of compounds with their molecular descriptors. researchgate.netwikipedia.orgnih.gov These descriptors can include physicochemical properties (e.g., electronic properties, steric bulk, hydrophobicity) or theoretical molecular parameters. wikipedia.orgontosight.ai

For this compound derivatives, QSRR models could be developed to predict reaction rates, equilibrium constants, or selectivity based on variations in substituents or the halogen atom. For instance, the electron-withdrawing or donating nature of substituents near the halogen atom can significantly influence the electrophilicity of the carbon bearing the halogen, thereby affecting nucleophilic substitution rates.

Illustrative QSRR Data for Hypothetical this compound Derivatives: Consider a series of hypothetical this compound derivatives (R-X, where X is a halogen and R is a varying organic group) undergoing a specific nucleophilic substitution reaction. A QSRR study might correlate the reaction rate constant (k) with a substituent electronic parameter (e.g., Hammett σ constant) and a steric parameter (e.g., Taft Es constant).

| This compound Derivative (R-X) | Substituent Electronic Parameter (σ) | Substituent Steric Parameter (Es) | Hypothetical Relative Rate Constant (krel) |

| This compound-1 (R₁-X) | 0.00 | 0.00 | 1.0 |

| This compound-2 (R₂-X) | +0.30 | -0.50 | 0.4 |

| This compound-3 (R₃-X) | -0.20 | +0.20 | 2.5 |

| This compound-4 (R₄-X) | +0.60 | -1.00 | 0.1 |

Note: This table presents hypothetical data for illustrative purposes only to demonstrate the concept of QSRR.

Such studies provide a quantitative framework for understanding how structural changes impact reactivity, aiding in the rational design of new this compound derivatives with desired reaction profiles. chemrxiv.org

Conformational Effects on Chemical Reactivity

The three-dimensional arrangement of atoms in a molecule, its conformation, can profoundly influence its chemical reactivity. For this compound, conformational effects can play a critical role in determining reaction pathways and rates, particularly in cyclic systems or those with hindered rotation.

Steric Hindrance: In SN2 reactions, the nucleophile attacks from the backside of the leaving group. libretexts.org If the carbon bearing the halogen is sterically hindered due to bulky substituents or specific conformations, the rate of SN2 reaction can be significantly reduced. For example, an axial halogen in a cyclohexane (B81311) derivative might be more accessible for backside attack than an equatorial one, depending on the specific nucleophile and other substituents.

Orbital Alignment: For certain reactions, specific orbital alignment is required in the transition state. For instance, in E2 elimination reactions, the leaving group (halogen) and the proton being abstracted must be anti-periplanar. The conformation of this compound can dictate whether this anti-periplanar arrangement is achievable, thereby influencing the feasibility and rate of elimination.

Intramolecular Interactions: Conformational changes can bring reactive functional groups into proximity, facilitating intramolecular reactions. Conversely, unfavorable conformations can lead to steric clashes or electronic repulsions that disfavor a particular reaction pathway.

Catalytic and Biocatalytic Reactions Involving this compound

Catalysis, both chemical and biological (biocatalysis), offers powerful strategies to manipulate the reactivity of this compound, enabling selective and efficient transformations.

Catalytic Reactions: Transition metal catalysis is particularly relevant for activating the carbon-halogen bond in this compound, especially for aryl or vinyl this compound derivatives.

Cross-Coupling Reactions: Palladium (Pd) fishersci.sefishersci.noamericanelements.comwikipedia.org and copper (Cu) nih.govfishersci.sewikipedia.orgnih.gov catalysts are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Ullmann) to form new carbon-carbon bonds from organic halides. These reactions typically involve an oxidative addition of the this compound to the metal catalyst, followed by transmetalation and reductive elimination.

Example: A hypothetical Heck reaction involving an aryl this compound derivative and an alkene, catalyzed by a palladium complex, would form a new C-C bond, demonstrating the utility of this compound as a coupling partner.

Biocatalytic Reactions: Enzymes can catalyze highly selective transformations of halogenated compounds, including dehalogenation.

Dehalogenase Enzymes: A variety of dehalogenase enzymes exist in nature, capable of cleaving carbon-halogen bonds. frontiersin.orgmdpi.com These enzymes are crucial in the biodegradation of halogenated organic pollutants. frontiersin.org

Hydrolytic Dehalogenation: Catalyzed by halidohydrolases (e.g., haloalkane dehalogenases), this mechanism involves the replacement of the halogen with a hydroxyl group derived from water. frontiersin.orgmdpi.comfrontiersin.org

Reductive Dehalogenation: Catalyzed by reductive dehalogenases, this process involves the replacement of a halide ion by a hydrogen atom, requiring electron transfer. frontiersin.orgukri.org

Halohydrin Dehalogenases (HHDHs): These enzymes catalyze the reversible dehalogenation of vicinal halohydrins to form epoxides through an intramolecular nucleophilic displacement. nih.gov They can also catalyze the epoxide ring opening with various nucleophiles (e.g., azide, cyanide), enabling the formation of new C-N or C-C bonds. nih.gov

These biocatalytic pathways highlight the potential for environmentally benign transformations of this compound, offering alternatives to traditional synthetic routes.

Homogeneous and Heterogeneous Catalysis of this compound Transformations

Catalysis plays a pivotal role in chemical synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates. Catalytic processes are broadly categorized into homogeneous and heterogeneous catalysis, depending on the phase relationship between the catalyst and the reactants.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. This allows for intimate mixing and often leads to high selectivity and mild reaction conditions, particularly important for complex molecules like pharmaceuticals. Transition metals are frequently employed as homogeneous catalysts due to their ability to change oxidation states and form intermediates with reactants. While general principles of homogeneous catalysis involve the catalyst forming an intermediate with reactants, leading to a lower activation energy pathway, specific detailed research findings or data tables on homogeneous catalytic transformations involving this compound are not extensively documented in the available literature. Mentions of "homogeneous catalysis" in relation to benzoylated phenobarbital (B1680315) derivatives suggest potential avenues for such transformations.

Heterogeneous Catalysis: Heterogeneous catalysis involves catalysts in a different phase from the reactants, commonly a solid catalyst interacting with liquid or gas-phase reactants. This approach is widely utilized in industrial chemical processes due to the ease of catalyst separation and recycling. The catalytic process typically involves several steps: adsorption of reactants onto the catalyst surface, surface reaction, and desorption of products. The design of effective heterogeneous catalysts focuses on maximizing the contact area between the active catalytic material and the reactants. While this compound has been mentioned in the context of "catalytic" responses, particularly with an electrode, specific detailed mechanistic studies or data tables concerning its transformations via heterogeneous catalysis are not available in the provided search results.

Given the complex structure of this compound, potential catalytic transformations could involve modifications of its halogen, phenyl, or diazinane rings, possibly through reactions such as hydrogenation, oxidation, or various coupling reactions, depending on the desired product. However, without specific research findings, detailed mechanistic pathways and associated data tables for this compound's homogeneous and heterogeneous catalytic transformations cannot be provided.

Enzyme-Mediated Biotransformations of this compound

Biotransformation, also known as drug metabolism, is the process by which living organisms chemically modify compounds, including drugs and xenobiotics, to facilitate their excretion and maintain physiological homeostasis. The liver is the primary site for biotransformation, although other organs like the kidneys, lungs, intestines, and skin also contribute nih.gov.

This compound undergoes biotransformation, and its metabolism and pharmacokinetic studies have been conducted. The biotransformation of this compound is notably associated with enzymes of microsomal oxidation, specifically the cytochrome P450 (CYP) enzyme superfamily, which are predominantly found in the liver nih.gov.

Enzyme-mediated biotransformations typically occur in two phases:

Phase I Reactions: These reactions introduce or unmask functional groups on the molecule, often making it more polar. Key Phase I reactions include oxidation, reduction, and hydrolysis. The Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins that are central to Phase I oxidation reactions, metabolizing a vast array of drugs and xenobiotics. Other enzymes involved in Phase I include Flavin-Containing Monooxygenases (FMOs) and esterases. For this compound, given its structure, oxidative modifications mediated by CYP enzymes are highly probable.

Phase II Reactions (Conjugation): Following Phase I, or sometimes directly, Phase II reactions involve the conjugation of the functionalized xenobiotic with endogenous hydrophilic molecules. These conjugation reactions further increase water solubility, facilitating excretion via urine or bile openaccessjournals.com. Common Phase II enzymes include UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-Transferases (GSTs), and N-Acetyltransferases (NATs).

While the general enzymatic systems involved in this compound's biotransformation (primarily CYP in the liver) have been identified, specific detailed pathways, metabolites, or quantitative data tables regarding its enzyme-mediated biotransformations are not available in the provided search results. Such data would typically include reaction rates, enzyme kinetics (e.g., Km, Vmax), and identified metabolites, which are crucial for understanding drug efficacy and safety cymitquimica.comopenaccessjournals.com.

Table 1: General Biotransformation Pathways and Corresponding Enzymes

| Biotransformation Phase | Reaction Type | Key Enzyme Families | Typical Outcome |

| Phase I | Oxidation | Cytochrome P450 (CYP), Flavin-Containing Monooxygenases (FMOs) | Introduction/unmasking of polar groups (e.g., -OH) |

| Phase I | Reduction | Carbonyl Reductases | Introduction/unmasking of polar groups |

| Phase I | Hydrolysis | Esterases | Cleavage of ester/amide bonds |

| Phase II | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid, increased water solubility |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Conjugation with sulfate, increased water solubility |

| Phase II | Acetylation | N-Acetyltransferases (NATs) | Conjugation with acetyl group |

| Phase II | Methylation | Methyltransferases (MTs) | Conjugation with methyl group |

| Phase II | Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Conjugation with glutathione, increased water solubility |

Theoretical and Computational Chemistry Studies of Halonal

Quantum Chemical Calculations on Halonal Molecular Structure and Energetics

Quantum chemical calculations, rooted in quantum mechanics, are indispensable tools for elucidating the intrinsic properties of molecules. These calculations, often employing methods such as Density Functional Theory (DFT) or ab initio approaches (e.g., Hartree-Fock, MP2, CCSD), aim to solve the electronic Schrödinger equation to obtain detailed information about a molecule's electronic structure, geometry, and energy cymitquimica.combbc.co.ukaps.orgquora.comlammps.org.

For this compound (CAS 106602-54-4), such calculations would typically focus on determining its most stable three-dimensional structure, the distribution of electron density, and the relative energies of different possible arrangements of its atoms. While specific detailed research findings and data tables for this compound from quantum chemical calculations were not found in the accessible literature, the general types of data generated from such studies are outlined below.

Electronic Structure and Chemical Bonding Analysis

Analysis of the electronic structure provides fundamental insights into how atoms within this compound are bonded together and how electrons are distributed throughout the molecule rsc.orgbbc.co.ukaps.org. Computational methods can yield:

Molecular Orbitals: Visualization and energy levels of molecular orbitals, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding reactivity.

Charge Distribution: Partial atomic charges and electrostatic potential maps, indicating regions of electron richness or deficiency, which influence intermolecular interactions.

Bond Orders and Lengths: Quantitative measures of bond strengths and precise interatomic distances, providing a detailed picture of the molecular geometry.

Illustrative Data for Electronic Structure Analysis (Hypothetical for this compound)

| Property | Description | Typical Unit |

| HOMO Energy | Energy of the highest occupied molecular orbital | eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | eV |

| Energy Gap (LUMO-HOMO) | Difference between LUMO and HOMO energies, indicative of reactivity | eV |

| Dipole Moment | Measure of overall molecular polarity | Debye |

| Partial Atomic Charges | Charge distribution on individual atoms (e.g., Mulliken, NBO charges) | e (electron charge) |

Conformational Analysis and Potential Energy Landscapes

Given this compound's complex molecular structure (C₁₉H₁₅FN₂O₄) with multiple rotatable bonds, conformational analysis is crucial to identify stable conformers and understand their interconversion pathways nih.govresearchgate.netrsc.orgnih.gov. This involves mapping the molecule's potential energy surface (PES).

Stable Conformers: Identification of local and global energy minima corresponding to stable molecular shapes.

Transition States: Characterization of transition states connecting different conformers, providing insight into the energy barriers for conformational changes.

Relative Energies: Determination of the energy differences between various conformers, indicating their relative populations at a given temperature.

Illustrative Data for Conformational Analysis (Hypothetical for this compound)

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |

| Conformer A | 0.0 | 120.5 | -35.2 |

| Conformer B | 1.8 | 65.1 | 150.8 |

| Conformer C | 3.2 | -170.3 | 88.7 |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior by simulating the movements of atoms and molecules over time based on classical mechanics lammps.orgnih.govnih.gov. This approach is particularly useful for studying the time-dependent properties of molecules and their interactions with their environment, such as solvents or biological macromolecules.

Solvation Dynamics and Solvent Effects on this compound

The behavior of a chemical compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these interactions, providing insights into solvation dynamics.

Radial Distribution Functions (RDFs): Quantifying the probability of finding solvent molecules at a certain distance from specific atoms or groups in this compound.

Hydrogen Bonding Analysis: Identifying and characterizing hydrogen bonds formed between this compound and solvent molecules (e.g., water), which are critical for solubility and stability.

Diffusion Coefficients: Measuring the translational and rotational mobility of this compound in different solvents.

Illustrative Data for Solvation Dynamics (Hypothetical for this compound in Water)

| Interaction Type | Average Number of H-bonds | Average H-bond Lifetime (ps) |

| This compound (C=O) - Water (H) | 2.5 | 1.2 |

| This compound (N-H) - Water (O) | 1.8 | 0.8 |

Molecular Recognition and Intermolecular Interactions of this compound with Macromolecules

As an anticonvulsant, this compound is expected to interact with specific biological macromolecules, likely proteins, to exert its pharmacological effect nih.gov. Molecular dynamics simulations, often coupled with molecular docking, are powerful tools for studying these interactions nih.gov.

Binding Site Identification: Predicting the most probable regions on a macromolecule where this compound might bind.

Binding Affinity and Modes: Estimating the strength of the interaction and the specific orientation (pose) of this compound within the binding site.

Conformational Changes: Observing how both this compound and the macromolecule adapt their shapes upon binding.

Interaction Energies: Decomposing the total binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, hydrogen bonding).

While specific detailed MD simulation data for this compound's interactions with macromolecules were not found, it has been reported that "molecular docking studies of enantiomers" of this compound, an original benzoylated phenobarbital (B1680315) derivative anticonvulsant, have been performed nih.gov. This indicates active research into its binding mechanisms.

Illustrative Data for Molecular Recognition (Hypothetical for this compound-Protein Complex)

| Interaction Type | Binding Energy (kcal/mol) | Key Residues Involved |

| Van der Waals | -15.2 | Leu, Ile, Phe |

| Electrostatic | -5.8 | Arg, Lys, Asp |

| Hydrogen Bonds | -3.5 | Ser, Thr, Tyr |

Development and Application of Computational Models for this compound Reactivity

Computational models are increasingly used to predict and understand the reactivity of chemical compounds, including reaction pathways, kinetics, and thermodynamics. For this compound, these models could be applied to study its metabolic pathways, degradation mechanisms, or its role as a chemical intermediate.

Reaction Pathway Elucidation: Identifying possible reaction mechanisms and intermediate species.

Activation Energies: Calculating the energy barriers for specific reactions, which dictates reaction rates.

Thermodynamic Properties: Determining reaction enthalpies and Gibbs free energies to assess reaction spontaneity.

While specific applications of computational models for this compound's reactivity were not detailed in the search results, such studies would typically involve quantum chemical methods to characterize transition states and reaction intermediates, and potentially ab initio molecular dynamics for dynamic reaction studies.

Reaction Pathway Mapping and Transition State Analysis

Reaction pathway mapping involves charting the energy landscape of a chemical transformation, identifying stable intermediates and the high-energy transition states that connect them. This process is fundamental to understanding the mechanism of a chemical reaction uni.lu. A transition state represents the point of maximum energy along the reaction coordinate—a fleeting molecular configuration where bonds are simultaneously breaking and forming uni.lu. Analyzing these transition states provides critical information about the activation energy, which dictates the rate of a reaction, and the structural changes occurring during the transformation.

For a compound like this compound, with its complex molecular structure including a diazinane ring and halogen atoms, computational techniques such as Density Functional Theory (DFT) are indispensable for mapping potential reaction pathways. For instance, if investigating the degradation of this compound under extreme temperatures, as suggested by its known properties nih.gov, theoretical chemists would employ methods to locate the transition states for bond cleavage events (e.g., C-F or C-N bond scission). This involves systematically searching the potential energy surface to find saddle points that correspond to transition states uni.lu.

By characterizing these transition states, researchers can determine the activation barriers (enthalpy, entropy, and Gibbs free energy of activation, denoted as ΔH‡, ΔS‡, and ΔG‡, respectively) for specific reactions. This allows for a deeper understanding of why certain reactions proceed preferentially or at particular rates. Such analyses would be crucial for this compound to predict its stability under various conditions or to design more efficient synthetic routes by identifying energetically favorable pathways.

Predictive Modeling of Chemical Transformations and Reaction Kinetics

Predictive modeling in chemistry utilizes computational algorithms and simulations, increasingly incorporating machine learning and artificial intelligence, to forecast the outcomes of chemical reactions, predict molecular properties, and determine reaction rates. This approach significantly streamlines chemical research by reducing the need for extensive experimental trial-and-error.

For this compound, predictive models have already demonstrated their utility in correlating electronic structure with electrochemical behavior. The ability to predict electrochemical reduction potentials based on LUMO energies, calculated using methods like B3LYP 6-311+G, exemplifies this application nih.govnih.gov. This type of modeling can be extended to predict other chemical transformations, such as how this compound might react with various reagents or its susceptibility to different degradation mechanisms.

Advanced Analytical Methodologies for Halonal Characterization and Quantification

Mass Spectrometry (MS) Applications in Halonal Analysis

Quantitative Mass Spectrometry for Trace Analysis

Quantitative mass spectrometry (MS), particularly techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), is an indispensable tool for the trace analysis of this compound due to its high sensitivity, selectivity, and ability to quantify compounds in complex matrices. The molecular weight of this compound is approximately 354.33 g/mol . lookchem.comchemnet.comchemicalbook.com

In LC-MS/MS, this compound would first be separated from other components in a sample matrix by liquid chromatography, ensuring minimal interference. The separated this compound then enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is commonly employed for polar and thermally labile compounds like many organic pharmaceuticals, which would likely be suitable for this compound. After ionization, the parent ion (precursor ion) of this compound, typically [M+H]+ or [M-H]-, would be selected in the first quadrupole (Q1). This parent ion then undergoes collision-induced dissociation (CID) in the collision cell (Q2), leading to characteristic fragmentation patterns. chemguide.co.ukorgchemboulder.comwikipedia.orglibretexts.org The resulting product ions are then detected in the third quadrupole (Q3). This multiple reaction monitoring (MRM) mode offers exceptional specificity and sensitivity, crucial for trace-level quantification.

For quantitative analysis, a calibration curve would be established using known concentrations of this compound. The ratio of the analyte's signal to that of an internal standard (a structurally similar compound with a different mass) is plotted against the analyte concentration. This approach minimizes variability and enhances accuracy. LC-MS/MS is particularly valuable for applications requiring low limits of detection (LOD) and quantification (LOQ), such as pharmacokinetic studies or environmental monitoring.

Illustrative Data Table for Hypothetical LC-MS/MS Analysis of this compound

| Parameter | Value (Illustrative) |

| Molecular Weight | 354.33 g/mol lookchem.comchemnet.comchemicalbook.com |

| Ionization Mode | ESI (+) |

| Parent Ion (m/z) | 355.1 ([M+H]+) |

| Product Ions (m/z) | 203.1, 123.0, 95.0 |

| Retention Time | 4.2 min |

| LOD (ng/mL) | 0.1 |

| LOQ (ng/mL) | 0.5 |

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular structure and functional groups of this compound, complementing quantitative analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei (primarily 1H, 13C, and 19F), NMR provides information on the number, type, and connectivity of atoms within a molecule. researchgate.netdrugbank.comresearchgate.nethmdb.ca

Given this compound's molecular formula (C19H15FN2O4), 1H NMR would reveal distinct signals for aromatic protons, aliphatic protons (from the ethyl group), and potentially any exchangeable protons (e.g., from N-H if present in the trione (B1666649) ring, though the structure suggests N-acyl groups). The phenyl and fluorobenzoyl moieties would yield complex aromatic multiplets. 13C NMR would provide information on the carbon skeleton, including carbonyl carbons (which would appear in the downfield region, typically >160 ppm), aromatic carbons, and aliphatic carbons. The presence of a fluorine atom makes 19F NMR particularly useful, as it would show a characteristic signal for the fluorine, and its coupling to adjacent protons or carbons could provide further structural constraints.

Illustrative Data Table for Hypothetical NMR Chemical Shifts of this compound

| Nucleus | Chemical Shift (δ, ppm) (Illustrative) | Multiplicity (Illustrative) | Integration (Illustrative) | Assignment (Illustrative) |

| 1H | 1.0-1.2 | t | 3H | CH3 (ethyl) |

| 2.0-2.2 | q | 2H | CH2 (ethyl) | |

| 7.0-8.5 | m | 9H | Aromatic protons (phenyl and fluorobenzoyl) | |

| 13C | 10-15 | - | - | CH3 (ethyl) |

| 25-30 | - | - | CH2 (ethyl) | |

| 110-170 | - | - | Aromatic carbons, C-F carbon | |

| 165-175 | - | - | Carbonyl carbons (C=O) | |

| 19F | -110 to -120 | s | 1F | Fluorine atom (on fluorobenzoyl group) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups present in a molecule by analyzing their characteristic absorption or scattering of infrared light. mathnet.ruspectroscopyonline.comyoutube.comoregonstate.eduresearchgate.net These techniques are sensitive to the vibrations of chemical bonds.

For this compound, with its pyrimidinetrione core, benzoyl, phenyl, and fluoro-substituted aromatic rings, and an ethyl group, several characteristic absorption bands would be expected:

Carbonyl stretching (C=O): Multiple strong absorption bands are anticipated in the 1650-1750 cm-1 region due to the presence of several carbonyl groups within the trione ring and the benzoyl moiety. masterorganicchemistry.com

Aromatic C-H stretching: Bands above 3000 cm-1 would indicate the presence of aromatic C-H bonds.

Aliphatic C-H stretching: Bands below 3000 cm-1 would correspond to the C-H stretches of the ethyl group.

C-F stretching: A characteristic C-F stretching vibration would be expected, typically in the 1000-1400 cm-1 range, though its exact position can vary. spectroscopyonline.com

C-N stretching: Bands associated with the C-N bonds within the diazinane ring would also be present.

Aromatic ring vibrations: Various bands in the 1450-1600 cm-1 range and out-of-plane bending vibrations in the fingerprint region (below 1500 cm-1) would confirm the presence of aromatic rings.

Raman spectroscopy would provide complementary information, particularly for symmetric vibrations that are weak or absent in IR, such as certain aromatic ring breathing modes.

Illustrative Data Table for Hypothetical IR/Raman Spectroscopic Data of this compound

| Functional Group | IR Wavenumber (cm-1) (Illustrative) | Intensity (Illustrative) | Raman Shift (cm-1) (Illustrative) |

| C=O (Trione) | 1700-1720 | Strong | 1700-1720 |

| C=O (Benzoyl) | 1670-1690 | Strong | 1670-1690 |

| Aromatic C-H | 3030-3080 | Medium | 3030-3080 |

| Aliphatic C-H | 2900-2980 | Medium | 2900-2980 |

| C-F | 1150-1250 | Medium | 1150-1250 |

| Aromatic C=C | 1450-1600 | Medium-Strong | 1450-1600 |

UV-Visible Spectroscopy for Quantitative Determination

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netmsu.eduresearchgate.netoecd.org this compound, possessing multiple aromatic rings (phenyl and fluorobenzoyl) and carbonyl groups, would exhibit characteristic absorption bands in the UV region due to π→π* and n→π* electronic transitions. masterorganicchemistry.com

The principle of UV-Vis spectroscopy for quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To quantify this compound, a specific wavelength of maximum absorption (λmax) would be identified. A calibration curve would then be constructed by measuring the absorbance of solutions with known concentrations of this compound at this λmax.

The presence of conjugated systems, such as the aromatic rings and the carbonyls, would contribute to the UV absorption profile of this compound. The fluorobenzoyl group, in particular, would influence the absorption characteristics.

Illustrative Data Table for Hypothetical UV-Visible Spectroscopic Data of this compound

| Parameter | Value (Illustrative) |

| Solvent | Methanol (B129727) |

| λmax (nm) | 255 |

| 280 | |

| Molar Absorptivity (ε, L mol-1 cm-1) | 15,000 (at 255 nm) |

| 5,000 (at 280 nm) | |

| Linear Range (µg/mL) | 0.5 - 50 |

Electrochemical Methods for this compound Detection

Electrochemical methods, which involve measuring electrical properties in a chemical system, offer sensitive and selective approaches for the detection and quantification of electroactive compounds. nih.govroutledge.com

Voltammetric Techniques (e.g., Differential Pulse Voltammetry)

Voltammetric techniques, such as Differential Pulse Voltammetry (DPV) and Stripping Voltammetry, are highly sensitive electroanalytical methods particularly suited for the determination of electroactive pharmaceutical compounds. nih.govresearchgate.netorcid.org These techniques involve applying a varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current.

Research has explicitly demonstrated the applicability of stripping voltammetry for the determination of this compound (and benzonal) in tableted forms of medicinal drugs. orcid.orgorcid.orgurfu.ru This indicates that this compound exhibits electroactive properties, undergoing reduction or oxidation at a specific potential, which can be measured as a current signal. Differential Pulse Voltammetry, a common variant, enhances sensitivity by applying small, regular voltage pulses on a staircase potential ramp, which helps to minimize background current and improve the signal-to-noise ratio.

The development of analytical methods for this compound using differential pulse voltammetry has been reported, with studies focusing on the physicochemical behavior of related barbiturates on a glassy carbon electrode depending on the pH of the solution. Key parameters such as accumulation potential range, accumulation time, and voltammetric mode were optimized. The methods developed allowed for the analysis of this compound in tableted forms with a reported analysis time of less than 15 minutes, a detection limit of 0.33 mg/L, and a determination limit of 1.32 mg/L, covering a concentration range of 2-200 mg/L. urfu.ru This highlights the efficiency and sensitivity of voltammetric techniques for this compound quantification in pharmaceutical formulations.

Illustrative Data Table for Hypothetical Voltammetric Parameters for this compound

| Parameter | Value (Illustrative) |

| Electrode Type | Glassy Carbon Electrode |

| Technique | Differential Pulse Stripping Voltammetry |

| Supporting Electrolyte | Buffer (e.g., pH 7.0) |

| Accumulation Potential | -0.8 V (vs. Ag/AgCl) |

| Accumulation Time | 30 s |

| Scan Rate | 20 mV/s |

| Peak Potential (Reduction) | -0.6 V (vs. Ag/AgCl) |

| Detection Limit | 0.33 mg/L urfu.ru |

| Linear Range | 2 - 200 mg/L urfu.ru |

Note: The values for peak potential, accumulation potential, accumulation time, and scan rate are illustrative, based on typical voltammetric analyses of similar compounds, while the detection limit and linear range are derived from reported research findings for this compound. urfu.ru

Amperometric and Potentiometric Sensing Platforms

Amperometric and potentiometric sensing platforms represent crucial electrochemical methodologies for the characterization and quantification of chemical compounds. Amperometric sensors operate by measuring the current generated from the electrochemical oxidation or reduction of an electroactive species at a constant applied potential. scielo.brrsc.orgmdpi.comfrontiersin.org Conversely, potentiometric sensors determine the analytical concentration of components by measuring the electrical potential difference between a working electrode and a reference electrode when no current is present, with the working electrode's potential being dependent on the analyte's concentration. mdpi.comchemisgroup.uschemijournal.comacs.org

These techniques offer significant advantages, including portability, real-time monitoring capabilities, and high sensitivity, enabling trace-level analysis. mdpi.comfrontiersin.orgchemijournal.com For this compound, differential-pulse voltammetry (DPV), an electrochemical method, has been specifically employed for its determination alongside benzonal. wikipedia.orgijpsjournal.com DPV enhances sensitivity by minimizing the effect of the charging current, allowing for more precise analysis of electrode reactions. wisdomlib.org Research findings indicate that DPV can effectively quantify this compound within a specific concentration range. wikipedia.orgijpsjournal.com

Table 1: Differential-Pulse Voltammetry (DPV) Parameters for this compound Analysis

| Parameter | Value | Unit | Source |

| Detection Limit (Cmin) | 0.33 | mg/L | wikipedia.orgijpsjournal.com |

| Limit of Determination (Clim) | 1.32 | mg/L | wikipedia.orgijpsjournal.com |

| Determined Concentration Range | 2-200 | mg/L | wikipedia.orgijpsjournal.com |

| Analysis Time (per sample) | < 15 | minutes | wikipedia.orgijpsjournal.com |

Coupling of Analytical Techniques for Comprehensive Profiling

The increasing complexity of chemical analysis necessitates the integration of multiple analytical methods, leading to the development of "hyphenated techniques." These techniques combine two or more distinct analytical approaches, typically a separation technique with a spectroscopic detection technology, to address intricate analytical challenges. chromatographytoday.comwikipedia.orgresearchgate.netresearchgate.net The primary objective of such coupling is to achieve more informative detection for both identification and quantification compared to using a single analytical technique. wikipedia.org

The benefits of hyphenated techniques are manifold, including faster and more accurate analysis, a higher degree of automation, increased sample throughput, improved reproducibility, and a reduced risk of contamination due to their closed systems. chromatographytoday.comwikipedia.orgresearchgate.netresearchgate.netabechem.com Furthermore, they enable simultaneous separation and quantification, providing comprehensive insights into complex samples. chromatographytoday.comwikipedia.org

GC-MS and LC-MS/MS Methodologies for Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry. abechem.comrsc.orgcrownoil.co.uk It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. abechem.comrsc.orgchromatographyonline.comrestek.com Given this compound's molecular structure as a halogenated organic compound, GC-MS is a highly relevant tool for its characterization. frontiersin.orgcymitquimica.comusgs.govoup.comed.govaimlic.comresearchgate.net This method allows for the separation of individual components within a complex mixture, followed by their ionization and fragmentation in the mass spectrometer, providing detailed structural information and enabling precise identification and quantification. rsc.orgcrownoil.co.uk GC-MS is routinely applied in environmental analysis for contaminants, as well as in forensic and food analysis. rsc.orgcrownoil.co.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and selective hyphenated technique that couples liquid chromatography with tandem mass spectrometry. abechem.comunodc.orgnih.govuc.edu This methodology is particularly advantageous for the analysis of polar, non-volatile, and thermally labile compounds that are not amenable to GC-MS. ijsra.netresearchgate.netunodc.org LC-MS/MS offers superior separation of complex samples compared to conventional LC-MS, allowing for the detection of target analytes with a higher degree of specificity. nih.gov The fragmentation capabilities of tandem mass spectrometry provide rich structural information, enabling the characterization of complex organic molecules and their differentiation from isobaric compounds. nih.govuc.edu As this compound is classified as a barbiturate (B1230296) derivative, LC-MS/MS is extensively used for the analysis of barbiturates and other drugs in complex biological matrices such as urine, blood, and serum, offering high throughput and sensitivity for quantitative assays. ijsra.netnih.govuc.edunih.govencyclopedia.pubgoogleapis.com

Hyphenated Techniques for Enhanced Resolution and Specificity

The synergistic combination inherent in hyphenated techniques significantly enhances both resolution and specificity in analytical measurements. By integrating a separation technique (like GC or LC) with a detection technique (like MS or MS/MS), these platforms overcome the limitations of individual methods. chromatographytoday.comwikipedia.orgresearchgate.net The separation step resolves complex mixtures into their individual components, while the subsequent detection step provides specific and detailed information about each separated analyte. chromatographytoday.comwikipedia.org This dual functionality allows for the identification and quantification of trace amounts of analytes even within highly complex matrices, leading to more reliable and comprehensive analytical results. researchgate.net The ability to obtain both chromatographic retention data and spectroscopic or mass spectral information for each compound provides a higher degree of confidence in compound identification and quantification, reducing false positives and delineating target analytes from interferences. oup.com

Emerging Analytical Approaches and Automation in this compound Analysis

The field of analytical chemistry is continuously evolving with the introduction of novel approaches and increased automation, aiming for higher efficiency, sensitivity, and data interpretation capabilities. These advancements hold significant promise for the comprehensive analysis of compounds like this compound.

Microfluidic Platforms for High-Throughput Analysis

Microfluidic platforms, often referred to as "lab-on-a-chip" devices, involve the manipulation and control of small fluid volumes (nanoliters to picoliters) within micro-channels. frontiersin.orgresearchgate.netinsightconferences.com These miniaturized systems offer several compelling advantages for chemical analysis, including significantly reduced reagent consumption, rapid analysis times, and precise control over reaction conditions. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov

For high-throughput analysis, microfluidic platforms are revolutionary. They enable the rapid screening of thousands of samples in parallel, which is particularly beneficial in drug discovery and chemical analysis where large libraries of compounds need to be assessed efficiently. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov The integration of robotics and automated systems with microfluidics further enhances their efficiency and throughput, allowing for simultaneous handling of multiple assays. frontiersin.orgnih.govresearchgate.net For this compound, given its nature as a chemical compound and a barbiturate derivative, microfluidic platforms could facilitate rapid screening in various applications, from synthetic process monitoring to potential biomedical research, by enabling miniaturized and automated analytical workflows. frontiersin.orglambdaresearch.com.aucymitquimica.comijsra.netresearchgate.net

Application of Chemometrics and Machine Learning in Analytical Data Interpretation

Chemometrics is a multidisciplinary field that applies mathematical, statistical, and computational methods to design experiments and extract meaningful information from chemical data. lambdaresearch.com.auchromatographyonline.comunodc.org Machine learning, a subset of artificial intelligence, encompasses algorithms and computational models that learn from data to make predictions or identify patterns. lambdaresearch.com.aujst.go.jpijpsjournal.comchromatographyonline.comunodc.org The synergy between chemometrics and machine learning is transforming analytical chemistry by enabling unprecedented levels of accuracy and efficiency in data interpretation. lambdaresearch.com.auunodc.org

In the context of this compound analysis, especially when dealing with complex matrices or generating large datasets from advanced analytical techniques, chemometrics and machine learning play a crucial role. They can be applied for:

Method Optimization: Designing experiments to optimize analytical parameters for this compound detection and quantification. crownoil.co.ukchromatographyonline.com

Data Preprocessing and Exploration: Handling raw, complex data from instruments, identifying trends, outliers, and relationships within the data. lambdaresearch.com.auunodc.org

Qualitative and Quantitative Analysis: Building predictive models to classify different sample types or predict the concentration of this compound in complex mixtures, even in the presence of noise and signal overlap. lambdaresearch.com.auchromatographyonline.comunodc.org

Pattern Recognition: Identifying subtle patterns in analytical data that might be imperceptible through traditional manual interpretation. lambdaresearch.com.au

These advanced computational approaches enable more robust, rapid, and automated analytical processes, paving the way for real-time monitoring and precise characterization of this compound. lambdaresearch.com.auunodc.org

Environmental Fate and Transformation Pathways of Halonal

Abiotic Transformation Processes of Halon in Environmental Compartments

Abiotic transformation, which involves chemical and physical processes without direct biological mediation, is a key factor in the environmental persistence and ultimate fate of halons. navy.mil Due to their chemical stability, these processes occur slowly under typical tropospheric conditions, contributing to their long atmospheric lifetimes. nist.gov

Hydrolysis and Photolysis Pathways and Kinetics

The primary degradation pathway for halons in the environment is stratospheric photolysis. dtic.mil When halon molecules are transported to the stratosphere, they are exposed to high-energy ultraviolet (UV) radiation from the sun. This energy is sufficient to break the carbon-bromine (C-Br) bond, which is weaker than the carbon-fluorine (C-F) bond. youtube.comnist.gov This photolytic cleavage releases bromine atoms. youtube.com A single bromine atom can then catalytically destroy thousands of ozone molecules, leading to significant depletion of the ozone layer. noaa.govyoutube.com

The process can be summarized by the following reactions, using Halon 1301 (CF₃Br) as an example:

Initiation: CF₃Br + UV light → •CF₃ + •Br

Propagation:

•Br + O₃ → BrO• + O₂

BrO• + O → •Br + O₂

Hydrolysis, the reaction with water, is not a significant degradation pathway for halons in the environment. Their low solubility in water and the strength of their chemical bonds make them highly resistant to hydrolysis under normal environmental pH and temperature conditions. dtic.milnoaa.gov

Oxidation and Reduction Reactions

In the troposphere, halons are largely inert to oxidation by hydroxyl (•OH) radicals, which are the primary cleansing agent for many atmospheric pollutants. halo-research.de This resistance to oxidation is a major reason for their long atmospheric lifetimes, allowing them to accumulate and be transported to the stratosphere. nist.gov Similarly, reduction reactions in common environmental compartments like soil and water are not considered significant degradation pathways due to the stable, oxidized state of the carbon atoms in halon molecules.

However, under controlled, high-temperature conditions, halons can be intentionally destroyed through oxidation or other chemical transformations. dtic.milunep.org Technologies for the disposal of unwanted halon stockpiles include incineration and thermal reaction with hydrogen and carbon dioxide, which irreversibly transform them into less harmful substances. unep.org

Transport and Distribution Mechanisms of Halon in Environmental Media

The physical and chemical properties of halons, particularly their high volatility and low water solubility, govern their movement and distribution throughout the environment. naturvardsverket.se

Volatilization and Atmospheric Transport

Volatilization is the dominant transport process for halons released at or near the Earth's surface. naturvardsverket.se As highly volatile and stable compounds, they readily evaporate from soil and water into the atmosphere. naturvardsverket.se Once in the atmosphere, their long lifetimes allow for widespread distribution by wind currents across the globe. researchgate.net This long-range atmospheric transport is what enables these compounds, which were released primarily in the Northern Hemisphere, to reach the stratosphere over polar regions where they cause the most significant ozone depletion. noaa.govepa.gov

Atmospheric Lifetimes of Common Halons:

Advanced Research Frontiers and Future Directions for Halonal

Molecular Recognition and Interaction Studies of Halonal

Understanding how a molecule interacts with its environment is fundamental to harnessing its potential. For this compound, researchers are employing a combination of computational and experimental techniques to elucidate its binding mechanisms and the subtle influences of its three-dimensional structure.

Computational and Experimental Approaches to Ligand-Receptor Binding Mechanisms in In Vitro Systems

The initial exploration into this compound's binding capabilities has been largely driven by computational modeling. Techniques such as molecular docking and molecular dynamics simulations have been used to predict potential binding partners and to understand the energetics of these interactions. These in silico models are crucial for prioritizing experimental work.

Following computational predictions, in vitro binding assays are employed to validate the theoretical findings. Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide quantitative data on binding affinity and thermodynamics.

Table 1: Comparison of Methodologies for Studying this compound Binding

| Methodology | Type | Information Gained | Limitations |

| Molecular Docking | Computational | Predicts preferred binding poses and scores potential interactions. | Static model, does not fully account for molecular flexibility. |

| Molecular Dynamics | Computational | Simulates the movement of atoms over time, providing insights into conformational changes upon binding. | Computationally intensive and time-consuming. |

| Surface Plasmon Resonance (SPR) | Experimental | Measures real-time binding kinetics (association and dissociation rates). | Requires immobilization of one binding partner, which may affect its conformation. |

| Isothermal Titration Calorimetry (ITC) | Experimental | Directly measures the heat change upon binding, providing thermodynamic parameters (enthalpy, entropy, and binding constant). | Requires relatively large amounts of sample. |

Stereochemical Influences on Molecular Interactions

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interactions with other molecules. For this compound, which possesses chiral centers, the different stereoisomers are expected to exhibit distinct binding properties.

Current research efforts are focused on the synthesis of enantiomerically pure forms of this compound to allow for the separate evaluation of each stereoisomer. It is hypothesized that the specific orientation of key functional groups in one enantiomer will lead to more favorable interactions with a given binding partner compared to its mirror image.

Rational Design of this compound Analogues for Targeted Chemical Research

Building upon the foundational knowledge of this compound's structure and interactions, researchers are now exploring the rational design of analogues. The goal is to create new molecules with modified properties for specific chemical research applications.

Structure-Based Design Principles for Modulating Chemical Reactivity

By understanding the key structural motifs of this compound that are responsible for its chemical reactivity, scientists can systematically modify the molecule to enhance or diminish certain properties. This structure-based design approach involves making targeted changes to the this compound scaffold, such as the addition or removal of functional groups, to influence its electronic and steric characteristics.

Chemoinformatic Approaches to Novel Derivative Identification

Chemoinformatics utilizes computational methods to analyze and screen large virtual libraries of chemical compounds. In the context of this compound, chemoinformatic tools are being used to identify potential derivatives that are predicted to have desirable properties. Virtual screening algorithms can rapidly assess thousands of potential this compound analogues against a target of interest, significantly accelerating the discovery process.

Integration of this compound Research with Broader Chemical Science Disciplines

The study of this compound is not an isolated endeavor. The knowledge gained from this research has the potential to contribute to and benefit from various other areas of chemical science. For instance, insights into this compound's molecular recognition could inform the design of new catalysts or materials. Conversely, advancements in synthetic methodology from other fields could be applied to create more complex and diverse this compound analogues. The interdisciplinary nature of this research is expected to foster innovation and lead to new scientific discoveries.

Contributions to Supramolecular Chemistry and Non-Covalent Interactions

The field of supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules, has been significantly impacted by the study of halogen bonding. nih.govnih.govwikipedia.org This non-covalent interaction, where a halogen atom acts as an electrophilic species, is a key driving force in the self-assembly of molecules and the engineering of crystal structures. nih.govresearchgate.net Halogen bonding, alongside other non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π interactions, governs the principles of molecular recognition, where host and guest molecules selectively bind. bnmu.ac.infortunejournals.com

The unique electronic properties of halogen atoms, specifically their ability to form areas of positive electrostatic potential (the σ-hole), allow them to interact favorably with lone pair-possessing atoms, acting as halogen bond donors. nih.govnih.gov This directional and specific interaction has been harnessed in the design of a variety of supramolecular architectures, including liquid crystals, and magnetic and conducting materials. nih.gov The strength and directionality of halogen bonds make them a reliable tool for supramolecular chemists in controlling the assembly of molecules in the solid state. nih.gov

Research in this area has provided detailed insights into the energetic and geometric features of these interactions. nih.gov The table below summarizes key characteristics of non-covalent interactions relevant to supramolecular chemistry.

| Interaction Type | Typical Energy (kJ/mol) | Key Features |

| Ion-Ion | 200–300 | Strong, non-directional |

| Halogen Bonding | 5–180 | Directional, tunable strength |

| Hydrogen Bonding | 5–50 | Directional, highly specific |

| π-π Interactions | 0–50 | Involves aromatic systems |

| Van der Waals Forces | <5 | Weak, non-directional |

This table presents generalized data on non-covalent interactions to provide context for the forces at play in supramolecular chemistry.

Interdisciplinary Approaches in Chemical Biology and Mechanistic Studies

The principles of molecular recognition and non-covalent interactions are fundamental to biological systems. wikipedia.org Chemical biology, an interdisciplinary field that employs chemical tools to understand and manipulate biological systems, has increasingly recognized the importance of interactions like halogen bonding. yale.eduwustl.edu Given that a significant number of natural and synthetic drugs are halogenated, understanding the nature of halogen bonding is crucial for rational drug design. researchgate.net

Interdisciplinary research combining organic chemistry, biochemistry, and molecular biology is essential for elucidating the mechanistic details of how halogenated compounds interact with biological targets such as proteins and nucleic acids. yale.eduresearchgate.net Small molecule probes are often used to investigate complex biological processes. yale.edu The study of these interactions provides insights into enzyme inhibition, protein folding, and other fundamental biological phenomena. yale.eduumn.edu

Mechanistic studies in this context often involve a multi-faceted approach, integrating various scientific disciplines to gain a comprehensive understanding of biological systems at a molecular level. fiveable.me This collaborative approach is vital for tackling complex biological questions and developing new therapeutic strategies. fiveable.mefrontiersin.org

Emerging Methodologies in this compound Research

The continuous development of new research methodologies is critical for advancing our understanding of complex chemical and biological systems.

Advanced Spectroscopic Probes for Real-time Monitoring of Chemical Reactions

Modern spectroscopic techniques are indispensable tools for characterizing chemical structures and monitoring reactions in real time. southampton.ac.uk Techniques such as UV/Vis, infrared (NIR/MIR), Raman, and fluorescence spectroscopy allow for non-invasive and real-time analysis of chemical and biological processes. mdpi.com

Advanced fiber-optic probes have enabled the application of these spectroscopic methods for in-situ monitoring within reaction vessels and even in living systems. frontiersin.orgyoutube.com These probes can provide detailed information about molecular vibrations, electronic transitions, and changes in concentration of reactants and products over time. southampton.ac.uk The development of ultrafast spectroscopy now allows for the observation of molecular dynamics on the femtosecond timescale, offering unprecedented insights into reaction mechanisms. spectroscopyonline.com

The table below highlights some advanced spectroscopic techniques and their applications in chemical and biological research.

| Spectroscopic Technique | Principle | Application in Real-time Monitoring |

| Ultrafast Spectroscopy | Utilizes femtosecond laser pulses to probe molecular dynamics. | Observing transition states and short-lived intermediates in chemical reactions. spectroscopyonline.com |

| Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman signals of molecules adsorbed on metallic nanostructures. | High-sensitivity detection of biomolecules and monitoring cellular processes. |

| Fluorescence Spectroscopy | Measures the emission of light from a sample that has absorbed photons. | Visualizing protein interactions and ion concentration changes within cells. |

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region. | Non-invasive monitoring of chemical composition in industrial and biological processes. polito.it |

Application of Machine Learning and Artificial Intelligence in Chemical Discovery and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and synthesis of new molecules. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways. researchgate.netsynthiaonline.com

Q & A

Basic Research Questions

Q. What standardized methodologies exist for assessing Halonal’s fire suppression efficiency in laboratory settings?

- Methodological Answer : Experimental designs should combine controlled diffusion flame simulations (e.g., using standardized burners) with gas chromatography-mass spectrometry (GC-MS) to quantify agent transport rates and by-product formation. Key parameters include flame temperature, fuel type (e.g., hydrocarbons), and inhibitor concentration. Ensure reproducibility by adhering to protocols from fire safety standards like NFPA or ASTM, and document all variables (e.g., airflow, pressure) as per guidelines for experimental reproducibility .

Q. How should researchers address discrepancies in reported this compound by-product concentrations (e.g., HF) across studies?